N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Overview
Description
“N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide” is a complex organic compound. It contains several functional groups including an amide group, a pyrrolidine ring, and an indole ring . The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, an indole ring, and an amide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is a common structure in many biologically active compounds . The indole ring is a fused ring system containing a benzene ring and a pyrrole ring, which is a key structure in many natural products and pharmaceuticals .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in various reactions such as hydrolysis or condensation. The indole ring, being aromatic, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and stability .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, contributing to their pharmaceutical and biological activities .
Mode of Action
It’s known that the interaction of a compound with its targets can lead to various changes, including the initiation of biochemical reactions, alteration of cell signaling, or modulation of enzymatic activity .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, contributing to their unique biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
N-benzyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-26(16-19-10-4-3-5-11-19)25(31)24(30)21-17-28(22-13-7-6-12-20(21)22)18-23(29)27-14-8-9-15-27/h3-7,10-13,17H,2,8-9,14-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHDQZPCLWACLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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